Reactive Green 19

Descripción

Propiedades

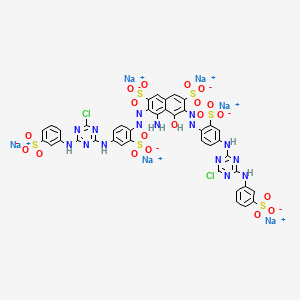

Fórmula molecular |

C40H23Cl2N15Na6O19S6 |

|---|---|

Peso molecular |

1418.9 g/mol |

Nombre IUPAC |

hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |

Clave InChI |

WOSYRUIVNDCHHH-UHFFFAOYSA-H |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Reactive Green 19 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Green 19 is a synthetic, poly-aromatic sulfonated azo dye that has found significant utility beyond the textile industry, emerging as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure allows for specific interactions with a variety of proteins, making it an effective ligand for affinity chromatography and a potential modulator of enzyme activity. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in protein purification, and a discussion of its role in enzyme kinetics.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a multi-ring aromatic structure, multiple sulfonate groups, and reactive dichlorotriazine moieties. These features contribute to its vibrant green color, high water solubility, and its ability to form covalent bonds with hydroxyl-containing matrices and interact with the active sites of various proteins.

A visual representation of the chemical structure of this compound is provided below.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [1] |

| CAS Number | 61931-49-5 | [1] |

| Molecular Formula | C40H23Cl2N15Na6O19S6 | [2][3] |

| Molecular Weight | 1418.93 g/mol | [2][3] |

| Appearance | Dark green to black powder | [2] |

| Solubility in Water | 120 g/L at 20°C, 150 g/L at 50°C | [3] |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 34 | [4] |

| Rotatable Bond Count | 12 | [4] |

Applications in Protein Purification: Dye-Ligand Affinity Chromatography

The structural complexity of this compound, particularly its triazine ring and polyaromatic system, allows it to act as a pseudo-affinity ligand, mimicking the binding of biological cofactors like NAD+ or ATP to the active sites of various enzymes.[2] This property is exploited in dye-ligand affinity chromatography for the purification of a wide range of proteins.

Principles of this compound Affinity Chromatography

Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes the specific binding interaction between a dye molecule, immobilized on a solid support, and the target protein.[5] The process involves three main stages:

-

Equilibration: The chromatography column, containing a solid matrix (e.g., sepharose, agarose) to which this compound is covalently bound, is equilibrated with a binding buffer. This buffer is optimized to promote the binding of the target protein to the immobilized dye.

-

Sample Application and Washing: The crude protein sample is loaded onto the column. The target protein binds to the this compound ligand, while unbound proteins and contaminants are washed away with the binding buffer.

-

Elution: The bound protein is recovered by changing the buffer conditions to disrupt the protein-dye interaction. This is typically achieved by increasing the ionic strength of the buffer (e.g., with a high concentration of salt like NaCl or KCl) or by introducing a competing molecule that has a higher affinity for the dye or the protein.

The general workflow for protein purification using this compound affinity chromatography is illustrated in the following diagram.

Experimental Protocol: Purification of Glutathione Reductase

This protocol provides a general guideline for the purification of glutathione reductase from a cell lysate using a this compound-agarose column.

Materials:

-

This compound-Agarose column

-

Cell lysate containing glutathione reductase

-

Binding Buffer: 20 mM Tris-HCl, pH 7.5

-

Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

-

Spectrophotometer

-

Protein assay reagents (e.g., Bradford or BCA)

-

SDS-PAGE equipment and reagents

Methodology:

-

Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Load the clarified cell lysate onto the column at a flow rate of approximately 1 mL/min. Collect the flow-through for analysis.

-

Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance of the eluate at 280 nm returns to baseline. This step removes unbound proteins.

-

Elution: Elute the bound glutathione reductase from the column by applying the Elution Buffer. Collect fractions of 1-2 mL.

-

Analysis:

-

Measure the protein concentration of the collected fractions using a standard protein assay.

-

Assay the fractions for glutathione reductase activity.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Interaction with Enzymes: A Tool for Kinetic Studies

Beyond its use in purification, this compound can serve as a tool to study enzyme kinetics. Its ability to bind to the active sites of certain enzymes can lead to inhibition, providing insights into the enzyme's mechanism of action.

Principles of Enzyme Inhibition by this compound

This compound typically acts as a competitive or non-competitive inhibitor.

-

Competitive Inhibition: The dye binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The dye binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

The interaction between an enzyme and an inhibitor like this compound can be represented by the following signaling pathway diagram.

Experimental Protocol: Determining the Inhibition Kinetics of an Enzyme

This protocol outlines a general method for determining the type and extent of enzyme inhibition by this compound.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound solution of known concentration

-

Assay buffer specific to the enzyme

-

Spectrophotometer or other appropriate detection instrument

Methodology:

-

Enzyme Activity Assay: Establish a standard assay to measure the initial velocity of the enzyme-catalyzed reaction in the absence of the inhibitor.

-

Inhibition Studies:

-

Perform the enzyme activity assay in the presence of varying concentrations of this compound, while keeping the substrate concentration constant.

-

Repeat the assays with different fixed concentrations of the substrate and varying concentrations of this compound.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).

-

Generate a Lineweaver-Burk plot (double reciprocal plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).

-

Conclusion

This compound is a versatile and cost-effective tool for researchers in the life sciences. Its well-defined chemical properties and its ability to interact specifically with a range of proteins make it an invaluable ligand for affinity chromatography and a useful probe for studying enzyme kinetics. The protocols and information provided in this guide serve as a starting point for the application of this compound in various research and development settings. As with any experimental technique, optimization of the described protocols for specific applications is highly recommended to achieve the best results.

References

A Comprehensive Technical Guide to C.I. Reactive Green 19

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of C.I. Reactive Green 19, a widely used azo dye in the textile industry. It covers the molecular characteristics, synthesis, and various experimental applications, with a focus on its role in environmental remediation studies.

Core Molecular and Physical Properties

This compound is a poly-azo dye known for its application in dyeing cellulosic fibers like cotton and viscose.[1] Its chemical structure includes two reactive chlorotriazine groups, which allow it to form covalent bonds with the fibers, leading to high wash fastness. The dye presents as a blue-green or dark green powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1][2] |

| Molecular Weight | 1418.94 g/mol | [2] |

| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [2] |

| CAS Registry Number | 61931-49-5 | [2] |

| Appearance | Blue-green / Dark green powder | [1] |

| Solubility in Water | 120 g/L (at 20°C) 150 g/L (at 50°C) | |

| Hydrogen Bond Donor Count | 6 | [2][3] |

| Hydrogen Bond Acceptor Count | 34 | [2][3] |

| Heavy Atom Count | 88 | [3] |

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process. It utilizes several key raw materials, including H-acid, cyanuric chloride, and various aminobenzenesulfonic acids.

The synthesis can be broadly described by the following protocol, derived from public chemical manufacturing information.[1][4]

-

Initial Condensation: A primary intermediate is formed by the condensation reaction of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) with 3-Aminobenzenesulfonic acid and 2,5-Diaminobenzenesulfonic acid.

-

Coupling Reactions: The resulting product from the initial condensation (2 moles) is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both acidic and alkaline conditions to form the final dye molecule.

-

Isolation: The final product, this compound, is isolated from the reaction mixture.

An alternative description notes the use of p-nitroaniline o-sulfonic acid, which is diazotized, coupled with H-acid, reduced by sodium sulfide, and then condensed with cyanuric chloride.[1]

Caption: General synthesis workflow for this compound.

Applications in Environmental Remediation Research

Due to its complex aromatic structure and stability, this compound is a subject of interest in wastewater treatment and environmental remediation research.[5] Studies have explored its removal and degradation through various biological, chemical, and physical methods.

The degradation of this compound using bacterial consortia has been shown to be highly effective. Research has focused on optimizing conditions to achieve maximum decolorization efficiency.

Experimental Protocol: Bacterial Degradation of this compound

The following protocol is based on a study investigating the removal of this compound using a developed bacterial consortium.[6]

-

Inoculum Preparation: A bacterial consortium capable of degrading the dye is cultured and prepared.

-

Experimental Setup: Batch experiments are conducted with an initial dye concentration of 100 mg/L in an aqueous medium.

-

Parameter Optimization: Key process parameters such as pH, incubation temperature, and the concentration of a nutrient source (e.g., Yeast extract) are varied according to a Box-Behnken statistical design to find optimal conditions.

-

Decolorization Measurement: The removal of the dye is monitored over time (e.g., 24 hours) by measuring the absorbance of the solution using a UV-vis spectrophotometer.

-

Kinetic Analysis: The rate of decolorization is analyzed using kinetic models, such as the Michaelis-Menten model, to determine kinetic parameters.

-

Degradation Confirmation: The biodegradation of the dye is confirmed through analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) to identify degradation products.[6]

Table 2: Optimal Conditions for >97% Decolorization by Bacterial Consortium [6]

| Parameter | Optimal Value |

|---|---|

| Incubation Temperature | 32.04 °C |

| pH | 8.3 |

| Yeast Extract Concentration | 1.16 g / 100 mL |

Table 3: Michaelis-Menten Kinetic Parameters for Bacterial Decolorization [6]

| Parameter | Description | Value |

|---|---|---|

| Vₘ | Maximum Decolorization Rate | 120.48 h⁻¹ |

| Kₘ | Half Saturation Constant | 1674 mg/L |

Caption: Experimental workflow for bioremediation of this compound.

Photocatalysis using semiconductor nanocomposites is another effective method for degrading this compound. Studies have utilized materials like Cadmium Oxide-Titanium Dioxide (CdO-TiO₂) under sunlight.

Experimental Protocol: Photocatalytic Degradation

-

Catalyst Synthesis: CdO-TiO₂ nanocomposites are synthesized via a sol-gel method.

-

Reaction Setup: Experiments are conducted by adding the catalyst to an aqueous solution of this compound.

-

Parameter Optimization: The process is optimized by varying the initial dye concentration, the pH of the solution, and the catalyst concentration.

-

Irradiation: The solution is exposed to sunlight to initiate the photocatalytic reaction.

-

Monitoring: The degradation progress is monitored by measuring the absorbance of the dye solution at regular intervals with a UV-Vis spectrophotometer.

Table 4: Optimal Conditions for Photocatalytic Degradation with CdO-TiO₂

| Parameter | Optimal Value |

|---|---|

| Initial Dye Concentration | 75 ppm |

| Solution pH | 7.5 |

| Catalyst Concentration | 1 g/L |

Adsorption onto nanocomposites provides a physical method for removing this compound from aqueous solutions. Polyaniline/Montmorillonite (PANI/MMT) is one such composite that has been studied for this purpose.[7]

Experimental Protocol: Adsorption Study

-

Adsorbent Synthesis: A PANI/MMT nanocomposite is synthesized by incorporating polyaniline into the interlayers of montmorillonite clay.[7]

-

Adsorption Experiments: The prepared nanocomposite is added to aqueous solutions of this compound to assess its removal efficiency.

-

Kinetic and Isotherm Modeling: The experimental data is fitted to kinetic models (e.g., pseudo-second-order) and isotherm models (e.g., Langmuir) to understand the adsorption mechanism and capacity.[7]

-

Thermodynamic Analysis: The effect of temperature on adsorption is studied to determine thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°).[7]

Table 5: Adsorption and Thermodynamic Parameters for RG-19 on PANI/MMT [7]

| Parameter | Description | Value |

|---|---|---|

| Maximum Adsorption Capacity | (qₘax) at 25 °C | 46.88 mg/g |

| ΔH° | Standard Enthalpy Change | -12.35 kJ/mol |

| ΔS° | Standard Entropy Change | -28.40 J/mol/K |

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound CAS#: 61931-49-5 [m.chemicalbook.com]

- 5. Degradation of Reactive Blue 19 (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption Studies of this compound from Aqueous Solutions by...: Ingenta Connect [ingentaconnect.com]

Synthesis and manufacturing of Reactive Green 19

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Green 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. This compound is a polyazo reactive dye known for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Belonging to the azo class of dyes, it forms a covalent bond with the fiber, ensuring high wash fastness.[2] The molecule is characterized by the presence of two dichlorotriazine reactive groups, which allows for fixation to the substrate under alkaline conditions.[1][3] Its complex structure, featuring multiple sulfonic acid groups, imparts good water solubility, a crucial factor for dyeing processes.[1]

This technical guide provides a detailed overview of the synthesis and manufacturing process of this compound, including experimental protocols, quantitative data, and process visualizations.

Physicochemical and Technical Data

Quantitative data pertaining to this compound is summarized below for easy reference.

| Property | Value | Reference(s) |

| C.I. Name | This compound, 205075 | [1] |

| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1] |

| Molecular Weight | 1418.94 g/mol | [1] |

| CAS Registry Number | 61931-49-5 | [1] |

| Appearance | Blue-green powder | [1] |

| Solubility in Water | 120 g/L at 20 °C 150 g/L at 50 °C | [1] |

| Application | Dyeing and printing of cotton, viscose, and other cellulosic fibers. Also suitable for polyester/cotton and polyester/viscose blended fabrics. | [1] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that involves the sequential condensation of amines onto a cyanuric chloride core, followed by two separate diazotization and azo coupling reactions with a central coupling component, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).[1] The key to the synthesis is the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride, which allows for controlled, sequential nucleophilic substitution.[4][5]

The overall manufacturing process can be broken down into three main stages:

-

Synthesis of the Dichlorotriazinyl Amino Intermediate.

-

Synthesis of the Monoazo Chromophore.

-

Final Coupling to form the Disazo Dye.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Stage 1: Synthesis of the Dichlorotriazinyl Amino Intermediate

This stage involves two sequential condensation reactions with cyanuric chloride.

Protocol:

-

First Condensation (Formation of Intermediate A):

-

Charge a reaction vessel with an aqueous solution of 3-Aminobenzenesulfonic acid.

-

Cool the solution to 0-5°C with constant stirring.

-

Slowly add a solution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a suitable solvent like acetone.[6]

-

Maintain the pH of the reaction mixture between 4.0 and 4.5 by the simultaneous addition of a sodium carbonate solution (e.g., 10% w/v).[7] The function of the acid-binding agent is to neutralize the hydrogen chloride formed during the reaction.[8]

-

Continue stirring at 0-5°C for 3-5 hours until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.[5][7]

-

-

Second Condensation (Formation of Intermediate B):

-

To the vessel containing Intermediate A, add an aqueous solution of 2,5-Diaminobenzenesulfonic acid.

-

Gradually raise the temperature of the reaction mixture to 45-50°C.[6]

-

Maintain the pH at a neutral level (around 7.0) by adding sodium bicarbonate solution (1% w/v).[6]

-

Stir the mixture for an additional 3-4 hours at this temperature to complete the second condensation.

-

The resulting product, the dichlorotriazinyl amino intermediate (Intermediate B), contains a free primary aromatic amino group from the 2,5-diaminobenzenesulfonic acid moiety, which will be used for the subsequent diazotization.

-

Stage 2 & 3: Diazotization and Azo Coupling Reactions

The formation of the final dye involves two coupling reactions onto the H-acid core, one under alkaline conditions and the other under acidic conditions. This is possible due to the different activating effects of the amino and hydroxyl groups on H-acid at different pH values.

Protocol:

-

Diazotization of Intermediate B:

-

Prepare an aqueous solution of the Dichlorotriazinyl Amino Intermediate (Intermediate B) from Stage 1.

-

Cool the solution to 0-5°C in an ice bath.

-

Add hydrochloric acid to the solution, followed by the dropwise addition of a cold, aqueous solution of sodium nitrite (e.g., 20-40% w/v) while maintaining the temperature below 5°C.[7][9] This in-situ generation of nitrous acid converts the primary amino group to a diazonium salt (Diazonium Salt C).

-

Stir the mixture for approximately 1 hour. A slight excess of nitrous acid can be removed by adding a small amount of sulfamic acid.[2]

-

-

First Coupling (Alkaline):

-

In a separate vessel, dissolve H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water and cool to 0-5°C.

-

Adjust the pH of the H-acid solution to 9-10 with the addition of sodium hydroxide or sodium carbonate solution.[2]

-

Slowly add the freshly prepared cold diazonium salt solution (Diazonium Salt C) to the alkaline H-acid solution over 30 minutes, keeping the temperature at 0-5°C.[2]

-

Maintain the pH between 9.5 and 10 throughout the addition.[2] This alkaline condition directs the electrophilic attack of the diazonium salt to the position ortho to the hydroxyl group of H-acid.

-

Stir for an additional hour to yield the monoazo product (Monoazo Product D).

-

-

Second Coupling (Acidic):

-

Prepare a second equivalent of the diazonium salt (Diazonium Salt C) as described in step 1.

-

Add this second batch of diazonium salt solution to the reaction mixture containing the monoazo product (Monoazo Product D).

-

Adjust the pH of the mixture to 1-2 using hydrochloric acid and maintain the temperature between 5-10°C.[10]

-

Under these acidic conditions, the second coupling occurs at the position ortho to the amino group of the H-acid core.

-

Continue the reaction for 5-7 hours to ensure the completion of the disazo dye formation.[7]

-

Purification and Isolation

After the synthesis is complete, the this compound dye must be isolated from the reaction mixture and purified.

Protocol:

-

Salting Out: Add a significant quantity of sodium chloride (salting out) to the final reaction mixture to decrease the solubility of the dye and induce its precipitation.[11]

-

Filtration: Collect the precipitated dye by filtration.

-

Washing: Wash the filter cake with a brine solution to remove residual inorganic salts and water-soluble impurities.

-

Drying: Dry the purified dye paste in a suitable industrial dryer.

-

Standardization: The final dried powder is typically blended with diluents to meet commercial strength and quality standards.

For high-purity applications, advanced methods like membrane ultrafiltration can be employed to effectively remove inorganic salts and low molecular weight by-products.[12]

Process Workflow and Logic

The manufacturing process follows a logical sequence of controlled chemical reactions. The workflow is designed to manage the differing reactivity of the functional groups through careful control of temperature and pH at each stage.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. tekstilec.si [tekstilec.si]

- 3. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochrom ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00587F [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mjbas.com [mjbas.com]

- 7. CN110903678A - A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application - Google Patents [patents.google.com]

- 8. US5420257A - Reactive triazine dyes, their preparation and use - Google Patents [patents.google.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DE4422160A1 - C.I. Reactive Blue 19 direct synthesis in good yield and purity - Google Patents [patents.google.com]

- 12. arcjournals.org [arcjournals.org]

An In-depth Technical Guide to the Mechanism of Action of Reactive Green 19 in Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Green 19 is a synthetic triazine dye widely employed in biotechnology, primarily for protein purification through dye-ligand affinity chromatography. Its ability to selectively bind to a variety of proteins stems from its structural mimicry of biological cofactors and substrates. This technical guide provides a comprehensive overview of the mechanism of action behind this compound's protein binding capabilities. It delves into the fundamental principles of interaction, presents available quantitative data, outlines detailed experimental protocols for characterization, and provides visualizations to illustrate the key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and protein science who utilize or intend to utilize this compound in their work.

Introduction

This compound belongs to the family of reactive triazine dyes, which were originally developed for the textile industry. Their utility in protein purification was discovered due to their unique chemical structures that allow for specific interactions with a broad range of proteins.[1] These dyes act as pseudo-affinity ligands, mimicking the binding of natural substrates, cofactors like NAD⁺/NADP⁺, or allosteric effectors to the active or regulatory sites of enzymes.[2] This mimicry is the foundation of their application in dye-ligand affinity chromatography, a powerful and cost-effective method for protein separation.[1]

The core of this compound's functionality lies in its molecular architecture, which features a chromophore attached to a reactive triazine ring. This structure facilitates a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with protein surfaces.[3] Understanding the specifics of these interactions is crucial for optimizing purification protocols and for potential applications in areas such as enzyme inhibition and drug discovery.

Mechanism of Protein Binding

The interaction between this compound and proteins is a multifaceted process governed by a combination of non-covalent forces. The dye's aromatic rings and sulfonate groups are key features that mediate these interactions.

-

Electrostatic Interactions: The negatively charged sulfonate groups on the this compound molecule can form strong ionic bonds with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.

-

Hydrophobic Interactions: The aromatic rings of the dye provide a nonpolar surface that can interact favorably with hydrophobic pockets on the protein, driven by the hydrophobic effect.

-

Hydrogen Bonding: The various nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond donors or acceptors, forming specific hydrogen bonds with complementary residues on the protein.

The culmination of these interactions leads to the selective binding of certain proteins to immobilized this compound. The specificity of this binding is determined by the three-dimensional arrangement of these interaction points on the protein surface, which must complement the structure of the dye molecule.

Quantitative Analysis of Binding Affinity

Quantifying the binding affinity between this compound and a target protein is essential for understanding the strength and specificity of the interaction. While specific dissociation constants (Kd) and inhibition constants (Ki) for this compound with a wide range of proteins are not extensively documented in publicly available literature, studies on analogous dye-ligand systems and specific proteins like lysozyme provide valuable insights.

One study on the adsorption of lysozyme to a this compound immobilized membrane reported a maximum adsorption capacity of 60.8 mg/mL.[4] Another study investigating the adsorption of lysozyme onto functionalized chitosan nanofibers immobilized with this compound reported a maximum adsorption capacity of 1293.66 mg/g.[3] Molecular docking studies of lysozyme with various triazine-based ligands have suggested interaction energies in the range of -8.3 to -10.3 kJ/mol, indicating favorable binding.[4][5]

| Parameter | Protein | Value | Method | Reference |

| Adsorption Capacity | Lysozyme | 60.8 mg/mL | Membrane Affinity Chromatography | [4] |

| Adsorption Capacity | Lysozyme | 1293.66 mg/g | Nanofiber Adsorption | [3] |

| Interaction Energy | Lysozyme | -8.3 to -10.3 kJ/mol | Molecular Docking | [4][5] |

Table 1: Quantitative data on the interaction of this compound and analogous dyes with proteins.

Experimental Protocols for Studying Protein Binding

A variety of biophysical techniques can be employed to characterize the interaction between this compound and a target protein. Below are detailed methodologies for key experiments.

Dye-Ligand Affinity Chromatography

This is the most common application and also serves as a primary method to assess binding.

Objective: To determine if a target protein binds to this compound and to optimize conditions for its purification.

Materials:

-

This compound-agarose or other suitable matrix

-

Chromatography column

-

Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Elution buffer (e.g., Equilibration buffer + 1 M NaCl or a specific substrate/cofactor)

-

Protein sample

-

Spectrophotometer or other protein detection system

Protocol:

-

Column Packing: Swell the this compound-agarose resin according to the manufacturer's instructions and pack it into a chromatography column.

-

Equilibration: Wash the column with 5-10 column volumes of equilibration buffer until the baseline is stable.

-

Sample Loading: Apply the clarified protein sample to the column at a controlled flow rate.

-

Washing: Wash the column with equilibration buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein using a linear gradient or step gradient of the elution buffer. Alternatively, a specific ligand that competes for the binding site can be used for elution.

-

Analysis: Collect fractions and analyze them for the presence of the target protein using SDS-PAGE, Western blotting, or an activity assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To obtain a complete thermodynamic profile of the this compound-protein interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified target protein

-

This compound solution

-

Dialysis buffer (e.g., PBS or Tris buffer)

Protocol:

-

Sample Preparation: Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heats of dilution.

-

Concentration Determination: Accurately determine the concentrations of the protein and dye solutions.

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of the dye into the protein solution.

-

-

Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.

Fluorescence Spectroscopy

This technique can be used to monitor changes in the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) or the fluorescence of the dye itself upon binding.

Objective: To determine the binding affinity and probe the microenvironment of the binding site.

Protocol:

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in a suitable buffer.

-

Fluorescence Measurements:

-

Excite the protein at a wavelength where the dye does not absorb significantly (e.g., 280 nm or 295 nm for tryptophan).

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Analyze the quenching of the protein's intrinsic fluorescence as a function of the dye concentration.

-

Use the Stern-Volmer equation or other appropriate models to calculate the binding constant (Kb) and the number of binding sites (n).

-

Visualizations

Logical Workflow for Investigating this compound-Protein Binding

Caption: A logical workflow for the characterization of this compound-protein interactions.

Conceptual Diagram of this compound Binding to a Protein

Caption: A diagram illustrating the different types of non-covalent interactions involved in the binding of this compound to a protein.

Conclusion

This compound serves as a powerful tool in protein science, primarily due to its versatile and selective binding capabilities. The mechanism of action is rooted in a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, which collectively allow it to function as a pseudo-affinity ligand for a diverse array of proteins. While comprehensive quantitative binding data for this compound across a wide range of proteins remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize these interactions in detail. A thorough understanding of the binding mechanism is paramount for the effective application of this compound in protein purification and for exploring its potential in other biotechnological and pharmaceutical applications. Further research, particularly employing techniques like ITC and fluorescence spectroscopy, will be invaluable in expanding our knowledge of the specific binding affinities and thermodynamic profiles of this compound with various protein targets.

References

Spectral Characteristics of C.I. Reactive Green 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Green 19 is a synthetic anionic dye belonging to the azo class of compounds. Its chemical formula is C40H23Cl2N15Na6O19S6, with a molecular weight of 1418.94 g/mol .[1] This reactive dye is primarily utilized in the textile industry for coloring cellulosic fibers. Its molecular structure, characterized by multiple chromophores and auxochromes, gives rise to its distinct spectral properties. Understanding these characteristics is crucial for various research and development applications, including the development of dye-based assays, environmental monitoring of textile effluents, and studies on photocatalytic degradation. This guide provides an in-depth overview of the known spectral properties of C.I. This compound, detailed experimental protocols for their determination, and a discussion of their implications.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| Chemical Class | Azo Dye | [1] |

| Molecular Formula | C40H23Cl2N15Na6O19S6 | [1] |

| Molecular Weight | 1418.94 g/mol | [1] |

| CAS Number | 61931-49-5 | [1] |

| Appearance | Blue-green powder | [1] |

| Solubility in Water (20°C) | 120 g/L | [1] |

| Solubility in Water (50°C) | 150 g/L | [1] |

Spectral Characteristics

The defining spectral feature of a dye is its interaction with electromagnetic radiation, which is quantified by its absorption and emission spectra.

UV-Visible Absorption Spectroscopy

The color of C.I. This compound arises from its absorption of light in the visible region of the electromagnetic spectrum. The wavelength at which maximum absorption occurs (λmax) is a key characteristic of the dye.

Based on available literature, the maximum absorbance of C.I. This compound in aqueous solution has been observed at 428 nm .[2] This absorption peak is attributed to the π → π* electronic transitions within the conjugated azo chromophore system of the molecule.

| Spectral Parameter | Value |

| Maximum Absorbance Wavelength (λmax) | 428 nm[2] |

| Molar Absorptivity (ε) | Data not available |

| Emission Wavelength (λem) | Data not available |

Experimental Protocols

The following section details a representative experimental protocol for determining the UV-Visible absorption spectrum and λmax of C.I. This compound. This protocol is based on standard methods for the analysis of reactive azo dyes.

Determination of UV-Visible Absorption Spectrum

Objective: To measure the UV-Visible absorption spectrum of C.I. This compound in an aqueous solution and determine its maximum absorbance wavelength (λmax).

Materials:

-

C.I. This compound powder

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 100 mg of C.I. This compound powder.

-

Dissolve the powder in a small amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Make up the volume to the mark with distilled water and mix thoroughly.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution. For example, prepare solutions with concentrations of 5, 10, 15, 20, and 25 mg/L in 100 mL volumetric flasks.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a cuvette with distilled water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

-

Sample Measurement:

-

Rinse a cuvette with one of the working solutions and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

Repeat the measurement for all the prepared working solutions.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Record the absorbance value at the λmax for each concentration.

-

A logical workflow for this experimental protocol is illustrated in the following diagram:

Experimental workflow for determining the UV-Vis spectrum of C.I. This compound.

Signaling Pathways and Logical Relationships

While C.I. This compound is not directly involved in biological signaling pathways in the context of drug development, its degradation, particularly through photocatalysis, involves a series of chemical reactions. The general mechanism of photocatalytic degradation of azo dyes like this compound can be illustrated as follows:

Generalized pathway for the photocatalytic degradation of C.I. This compound.

This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2-), upon excitation of a semiconductor photocatalyst with light of appropriate energy. These ROS then attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately resulting in the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water.

Conclusion

The primary identified spectral characteristic of C.I. This compound is its maximum absorbance wavelength at 428 nm in aqueous solution.[2] While comprehensive spectral data, including a full UV-Visible spectrum, molar absorptivity, and emission characteristics, are not extensively documented in publicly available literature, the provided λmax serves as a crucial parameter for its quantification and for studies involving its photochemical behavior. The detailed experimental protocol outlined in this guide provides a robust framework for researchers to independently verify and expand upon the spectral properties of this dye. Further research is warranted to fully characterize the spectral profile of C.I. This compound, which would be invaluable for its application in diverse scientific and industrial fields.

References

Navigating the Behavior of Reactive Green 19: A Technical Guide to its Solubility and Stability in Common Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19, a synthetic anionic dye, is widely utilized in various industrial applications, particularly in the textile industry. Beyond its dyeing capabilities, its interactions with biological molecules and potential applications in biomedical research and diagnostics are of growing interest. A fundamental understanding of its behavior in aqueous solutions, specifically its solubility and stability in different buffer systems, is paramount for any quantitative and reproducible experimental design. This technical guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound, detailed experimental protocols for their determination, and a logical workflow to assist researchers in assessing this dye for their specific applications.

Physicochemical Properties of this compound

This compound is a complex sulfonated aromatic dye. Its large molecular size and multiple ionizable groups contribute to its aqueous solubility and chemical reactivity.

| Property | Value |

| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ |

| Molecular Weight | 1418.94 g/mol |

| Appearance | Dark green to black powder |

Solubility of this compound

The solubility of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of electrolytes.

Factors Influencing Solubility

-

Temperature: Generally, the solubility of this compound in water increases with temperature. For instance, one source indicates a solubility of 120 g/L at 20°C, which increases to 150 g/L at 50°C.[1]

-

pH: The pH of the solution can affect the ionization state of the dye's functional groups, thereby influencing its solubility. While specific data for different buffers is scarce, it is anticipated that the solubility would be pH-dependent.

-

Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, can decrease the solubility of reactive dyes due to the common ion effect and changes in the ionic strength of the solution.[2]

-

Additives: The addition of urea can have a solubilizing effect on reactive dyes.[2]

Illustrative Solubility Data

The following table presents illustrative data on the expected solubility of this compound in various buffers at different pH values. This data is based on general principles and should be experimentally verified using the protocols provided in this guide.

Table 1: Illustrative Solubility of this compound in Different Buffers

| Buffer System (0.1 M) | pH | Temperature (°C) | Expected Solubility (g/L) |

| Acetate Buffer | 5.0 | 25 | Moderate |

| Phosphate Buffer | 7.0 | 25 | High |

| TRIS Buffer | 8.0 | 25 | High |

| Citrate Buffer | 6.0 | 25 | Moderate-High |

Disclaimer: The data in this table is illustrative and intended to provide a general trend. Actual solubility values must be determined experimentally.

Stability of this compound

The primary factor affecting the stability of this compound in aqueous solutions is hydrolysis. The vinyl sulfone reactive group is susceptible to reaction with water, leading to the formation of a less reactive hydroxyl derivative.

Factors Influencing Stability (Hydrolysis)

-

pH: The rate of hydrolysis of reactive dyes is highly dependent on the pH of the solution. For vinyl sulfone dyes like this compound, hydrolysis is generally accelerated at both acidic and alkaline pH, with greater stability typically observed around neutral pH. Studies on the similar Reactive Blue 19 have shown that acidic conditions (pH 4) can be more conducive to hydrolysis than basic conditions.[3] Conversely, other research indicates that for some reactive dyes, the hydrolysis rate increases with increasing pH.[4][5]

-

Temperature: An increase in temperature significantly accelerates the rate of hydrolysis.[3][4]

-

Buffer Composition: The specific ions present in the buffer solution may also influence the rate of hydrolysis.

Illustrative Stability Data

The following table provides an illustrative overview of the expected stability of this compound in various buffers over time, expressed as the percentage of remaining dye. This data is hypothetical and should be confirmed through experimental analysis.

Table 2: Illustrative Stability of this compound in Different Buffers at 25°C

| Buffer System (0.1 M) | pH | % Remaining after 24h | % Remaining after 72h |

| Acetate Buffer | 5.0 | ~90% | ~80% |

| Phosphate Buffer | 7.0 | >98% | >95% |

| TRIS Buffer | 8.0 | ~95% | ~88% |

| Citrate Buffer | 6.0 | ~92% | ~85% |

Disclaimer: The data in this table is for illustrative purposes only and must be experimentally verified.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in different buffer systems.

Preparation of Buffer Solutions

Prepare 0.1 M stock solutions of the desired buffers (e.g., sodium acetate, sodium phosphate, TRIS-HCl, sodium citrate) and adjust the pH to the target values using appropriate acidic or basic solutions (e.g., acetic acid, phosphoric acid, HCl, citric acid, NaOH).

Solubility Determination Protocol (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired buffer solution in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved dye.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with the corresponding buffer to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using UV-Vis spectrophotometry or a validated HPLC method.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

Stability Assessment Protocol (Time-Course Study)

-

Solution Preparation: Prepare solutions of this compound in the different buffer systems at a known initial concentration (e.g., 100 mg/L).

-

Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the concentration of this compound as a function of time. The stability can be expressed as the percentage of the initial concentration remaining at each time point or by determining the degradation rate constant (k) and half-life (t₁/₂) if the degradation follows a specific kinetic model (e.g., first-order).

Analytical Methods

-

Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound in each buffer system by scanning a dilute solution from 400 to 800 nm.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective buffer. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the experimental samples (from solubility or stability studies) at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the samples.

A stability-indicating HPLC method is crucial for accurately quantifying the parent dye and separating it from any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at the λmax of this compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility and stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory buffers. While specific quantitative data in the literature is limited, the provided experimental protocols and workflows offer a robust framework for researchers to generate reliable and application-specific data. By carefully considering the factors of temperature, pH, and buffer composition, scientists can ensure the accurate and reproducible use of this compound in their research endeavors. It is strongly recommended that the illustrative data presented be verified experimentally to ensure its applicability to specific research contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phosphate buffer solutions: Topics by Science.gov [science.gov]

- 6. Degradation of Reactive Blue 19 (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Saga of Triazine Dyes: A Technical Guide to Their Enduring Legacy in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein purification, affinity chromatography stands as a pillar of specificity and efficiency. Within this technique, the use of triazine dyes as affinity ligands represents a significant chapter, one that began with a chance observation and evolved into a robust and widely adopted methodology. These synthetic, brightly colored compounds, originally designed for the textile industry, have proven to be remarkably adept at selectively binding a diverse range of proteins, including kinases, dehydrogenases, and albumin. Their low cost, high stability, and ease of immobilization have cemented their place in the biochemist's toolkit for both research and industrial-scale applications. This in-depth technical guide explores the history of triazine dyes in affinity chromatography, providing a comprehensive overview of their development, application, and the underlying principles of their interaction with proteins.

A Historical Perspective: From Textile Mills to the Biochemistry Lab

The story of triazine dyes in affinity chromatography is a classic example of scientific serendipity. In the early 1970s, researchers were using Blue Dextran, a high-molecular-weight polymer to which the triazine dye Cibacron Blue F3G-A was covalently attached, as a void volume marker in size-exclusion chromatography. A pivotal observation was made when it was noticed that certain enzymes, such as pyruvate kinase, co-eluted with the Blue Dextran, suggesting an unexpected interaction.

This initial finding sparked further investigation, leading to the landmark discovery that the binding was not due to the dextran backbone but rather to the triazine dye itself. This realization opened the door to the development of dye-ligand affinity chromatography, a technique that harnesses the specific interactions between immobilized triazine dyes and the binding sites of various proteins. The pioneering work of companies like Imperial Chemical Industries (ICI) in the commercialization of reactive triazine dyes for textiles provided a ready source of diverse ligands for this new biochemical application.

Core Principles of Triazine Dye Affinity Chromatography

The interaction between triazine dyes and proteins is a complex interplay of various forces, including:

-

Electrostatic Interactions: The sulfonate groups present on most triazine dyes are negatively charged at neutral pH, allowing them to interact with positively charged residues on the protein surface.

-

Hydrophobic Interactions: The aromatic ring structures of the dye provide a hydrophobic surface that can interact with nonpolar pockets on the protein.

-

Hydrogen Bonding: The nitrogen atoms within the triazine ring and other functional groups on the dye can participate in hydrogen bonding with the protein.

-

Structural Mimicry: In many cases, the structure of the triazine dye mimics the shape and charge distribution of natural biological ligands, such as nucleotide cofactors (e.g., NAD+, ATP). This "pseudo-affinity" is a key reason for their effectiveness in purifying a wide range of enzymes.

The general workflow of a triazine dye affinity chromatography experiment can be visualized as follows:

Quantitative Data in Triazine Dye Affinity Chromatography

The efficiency of a purification step is typically assessed by the purification factor and the recovery yield. The binding capacity of the affinity resin is another critical parameter. The following tables summarize quantitative data for the purification of common proteins using triazine dye affinity chromatography.

Table 1: Purification of Dehydrogenases using Triazine Dye Affinity Chromatography

| Enzyme | Dye-Ligand | Source | Purification Factor (-fold) | Yield (%) | Elution Condition |

| Lactate Dehydrogenase | Cibacron Blue F3G-A | Bovine Heart | 25 | 64 | NAD+/Sulphite |

| 6-Phosphogluconate Dehydrogenase | Cibacron Blue F3G-A | Bacillus stearothermophilus | ~260 | 62 | NADP+ |

| 6-Phosphogluconate Dehydrogenase | Procion Red HE-3B | Bacillus stearothermophilus | ~260 | 62 | KCl |

| NAD(P)H:Quinone Reductase | Cibacron Blue F3G-A | Rat Liver Cytosol | >90% purity in one step | ~80 | - |

Table 2: Purification of Kinases and Other Proteins using Triazine Dye Affinity Chromatography

| Protein | Dye-Ligand | Source | Binding Capacity (mg/mL resin) | Purification Factor (-fold) | Yield (%) | Elution Condition |

| Human Serum Albumin | Cibacron Blue F3G-A | Human Plasma | >18 | - | - | 1.5 M KCl |

| Phosphofructokinase | Procion Red HE-3B | - | - | 20-30 | 25 | - |

| Interferon | Cibacron Blue F3G-A | - | - | - | - | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of Cibacron Blue F3G-A-Agarose Affinity Resin

This protocol describes the covalent immobilization of Cibacron Blue F3G-A onto a CNBr-activated agarose matrix.

Materials:

-

CNBr-activated Sepharose 4B

-

Cibacron Blue F3G-A

-

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

1 mM HCl

Procedure:

-

Swell the resin: Weigh out the desired amount of CNBr-activated Sepharose 4B and suspend it in 1 mM HCl for 15 minutes.

-

Wash the resin: Wash the swollen resin with 10-15 volumes of 1 mM HCl on a sintered glass funnel.

-

Prepare the dye solution: Dissolve Cibacron Blue F3G-A in the coupling buffer.

-

Coupling: Quickly wash the resin with coupling buffer and then immediately add it to the dye solution. Mix gently on a rotary shaker for 2 hours at room temperature or overnight at 4°C.

-

Block unreacted groups: Collect the resin by centrifugation and wash away excess dye with coupling buffer. Resuspend the resin in blocking buffer and mix for 2-4 hours at room temperature to block any remaining active groups.

-

Final wash: Wash the resin with several cycles of alternating Wash Buffer A and Wash Buffer B to remove non-covalently bound dye.

-

Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Protocol 2: Purification of Albumin from Serum using Cibacron Blue-Agarose

This protocol provides a method for the purification of albumin from a serum sample.

Materials:

-

Cibacron Blue-Agarose resin

-

Binding Buffer: 20 mM sodium phosphate, pH 7.0

-

Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0

-

Serum sample

Procedure:

-

Column preparation: Pack a chromatography column with the Cibacron Blue-Agarose resin and equilibrate with 5-10 column volumes of Binding Buffer.

-

Sample application: Apply the serum sample to the column at a low flow rate.

-

Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.

-

Elution: Elute the bound albumin from the column with Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Analysis: Analyze the collected fractions containing the purified albumin by SDS-PAGE to assess purity.

Signaling Pathways of Key Proteins Purified by Triazine Dye Affinity Chromatography

Triazine dyes are particularly effective at purifying proteins involved in central metabolic and signaling pathways. Understanding these pathways provides context for the functional significance of the purified proteins.

Lactate Dehydrogenase (LDH) in Metabolism and Signaling

Lactate dehydrogenase plays a crucial role in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. This is not just a metabolic dead-end; lactate is now recognized as an important signaling molecule that can influence various cellular processes.

Pyruvate Kinase (PK) as a Metabolic Regulator

Pyruvate kinase catalyzes the final step of glycolysis, a critical control point in cellular energy metabolism. Its activity is tightly regulated by both allosteric effectors and post-translational modifications, integrating signals from various pathways to control glycolytic flux.

Albumin Signaling in Cellular Processes

Albumin, the most abundant protein in plasma, is not merely a passive carrier molecule. It actively participates in cellular signaling through receptor-mediated endocytosis, influencing processes such as cell growth, proliferation, and apoptosis.

Dye-Ligand Affinity Chromatography: A Technical Guide to a Versatile Protein Purification Technique

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dye-ligand affinity chromatography, a powerful and widely used technique for the purification of proteins and other biomolecules. This document delves into the core principles of the method, offers detailed experimental protocols, presents quantitative data for common applications, and illustrates key workflows and concepts through diagrams.

Core Principles of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography is a subtype of affinity chromatography that utilizes synthetic dyes as immobilized ligands to bind and purify proteins.[1] These dyes, often triazine-based, can mimic the structure of biological substrates, cofactors, or other ligands, leading to a "pseudo-affinity" interaction with the target protein.[1][2] The binding is typically a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.[3]

The key advantages of this technique include the low cost and ready availability of the dyes, the ease of immobilization to a solid support, the high stability and resistance to chemical and enzymatic degradation of the dye-ligand matrix, and a high protein-binding capacity, making it suitable for large-scale purification.[4][5][6]

Commonly used support matrices include agarose (Sepharose), polyacrylamide, and silica.[2] The dyes are typically immobilized through their reactive triazine ring, which forms a stable covalent bond with the hydroxyl groups of the matrix.[2]

Quantitative Data on Protein Purification

The efficiency of dye-ligand affinity chromatography is demonstrated by the high purification folds and recovery yields achieved for various proteins. Below are tables summarizing quantitative data from published studies.

Table 1: Purification of Lysozyme using Dye-Ligand Affinity Chromatography

| Dye-Ligand | Support Matrix | Binding Capacity (mg/mL or mg/g) | Purification Fold | Recovery Yield (%) | Reference |

| Cibacron Blue F3G-A | Aminated Nanofiber Membrane | 261.83 mg/g | 143 | 98.52 | [2] |

| Cibacron Blue F3G-A | Microporous Polyamide Hollow-Fiber Membranes | 63.2 mg/g | - | Up to 97 | [7] |

| Procion Brown | Membrane | - | - | 63 | [7] |

| Procion Green | Membrane | - | - | 77 | [7] |

| Reactive Red 120 | Composite Membrane | - | - | 72 | [8] |

| Reactive Blue 4 | Composite Membrane | - | - | 16 | [8] |

| Reactive Yellow 160 | Sepharose | 51.3 mg/mL | - | - | [9] |

| Reactive Red 222 | Sepharose | - | 16.24 | 93.77 | [9] |

Table 2: Purification of Albumin using Dye-Ligand Affinity Chromatography

| Dye-Ligand | Support Matrix | Binding Capacity (mg/mL) | Albumin Removal (%) | Reference |

| Cibacron Blue F3G-A | Magnetic Microcryogels | 149.25 | - | [10] |

| Cibacron Blue F3G-A | Sepharose | > 18 | ~98 | [1][2] |

| Cibacron Blue F3G-A | Magnetic Silica Particles | 48.6 mg/g | ~97 | [11] |

| Cibacron Blue F3G-A | Agarose | - | > 80 | [12] |

Table 3: Purification of Lactate Dehydrogenase (LDH) using Dye-Ligand Affinity Chromatography

| Dye-Ligand | Support Matrix | Purification Fold | Recovery Yield (%) | Reference |

| Cibacron Blue 3GA | Agarose | 1.1 (from crude extract) | 23 (overall) | [13] |

| Biomimetic Dye | Cross-linked Agarose | 25 | 64 | [14] |

| Not Specified | Affinity Chromatography | - | 0.6 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in dye-ligand affinity chromatography.

Protocol for Immobilization of Cibacron Blue 3G-A to Agarose Beads

This protocol describes the covalent coupling of a triazine dye to an agarose matrix.

Materials:

-

Cross-linked agarose beads (e.g., Sepharose 6B)

-

Cibacron Blue 3G-A dye

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Wash buffers (e.g., water, 1 M NaCl)

-

Reaction vessel with shaker

Procedure:

-

Wash the Agarose Beads:

-

Wash 10 g of agarose beads with copious amounts of distilled water on a sintered glass funnel to remove any preservatives.

-

Suction dry the beads to a moist cake.

-

-

Prepare the Dye Solution:

-

Dissolve 1 g of Cibacron Blue 3G-A in 100 mL of distilled water.

-

-

Coupling Reaction:

-

Transfer the washed agarose beads to a reaction vessel.

-

Add the dye solution to the agarose beads.

-

Add 2 g of solid NaCl to the slurry and mix gently for 30 minutes at room temperature.

-

Initiate the coupling reaction by adding 0.2 g of solid Na₂CO₃.

-

Continue the reaction with gentle shaking for 48 hours at room temperature.

-

-

Washing the Dye-Ligand Matrix:

-

After the incubation, transfer the slurry to a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.

-

Wash the matrix with 1 M NaCl to remove any non-covalently bound dye.

-

Finally, wash again with distilled water.

-

-

Storage:

-

Store the prepared Cibacron Blue-Agarose beads in a 20% ethanol solution at 4°C.[4]

-

General Protocol for Protein Purification using a Packed Dye-Ligand Column

This protocol outlines the steps for purifying a target protein from a complex mixture.

Materials:

-

Prepared dye-ligand affinity resin (e.g., Cibacron Blue-Agarose)

-

Chromatography column

-

Binding/Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Wash Buffer (same as binding buffer)

-

Elution Buffer (e.g., Binding buffer containing 1 M NaCl, or a specific competing ligand)

-

Protein sample

-

Fraction collector (optional)

-

Spectrophotometer for protein quantification

Procedure:

-

Column Packing:

-

De-gas the resin slurry to prevent air bubbles in the column.[5]

-

Carefully pack the desired volume of resin into a chromatography column, allowing the storage solution to drain.

-

Ensure the resin bed is packed evenly without any cracks or bubbles.

-

-

Equilibration:

-

Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.[11] This ensures the pH and ionic strength of the column are optimal for protein binding.

-

-

Sample Application:

-

Clarify the protein sample by centrifugation or filtration to remove any particulate matter.

-

Load the sample onto the column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding of the target protein to the dye-ligand.

-

-

Washing:

-

After the entire sample has entered the column, wash the column with 5-10 CV of Wash Buffer to remove any unbound or weakly bound proteins.[4]

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound target protein by applying the Elution Buffer.

-

Elution can be achieved by:

-

Increasing the ionic strength: A high salt concentration (e.g., 1 M NaCl) will disrupt the electrostatic interactions between the protein and the dye.[11]

-

Changing the pH: Altering the pH can change the charge of the protein or the dye, leading to elution.

-

Using a specific competitor: Including a molecule that competes for the same binding site on the protein (e.g., a substrate or cofactor) can specifically elute the target protein.

-

-

Collect the eluted fractions.

-

-

Analysis:

-

Determine the protein concentration in the collected fractions using a suitable method (e.g., Bradford assay or A280).

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

-

Regeneration:

-

Regenerate the column by washing with several CV of a high salt buffer, followed by the binding buffer, and finally the storage solution.[4]

-

Representative Protocol for High-Performance Liquid Chromatography (HPLC) with a Dye-Ligand Column

This protocol provides a general guideline for using dye-ligand affinity chromatography in an HPLC system for higher resolution and faster separations.[16]

System:

-

HPLC system with a pump, injector, column oven, and UV detector.

-

Dye-ligand affinity HPLC column.

Mobile Phases:

-

Mobile Phase A (Binding Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Elution Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M NaCl, pH 7.0

Procedure:

-

Column Equilibration:

-

Equilibrate the column with 100% Mobile Phase A at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

-

-

Sample Injection:

-

Inject a filtered and degassed protein sample onto the column. The injection volume will depend on the column size and binding capacity.

-

-

Washing:

-

Continue to run 100% Mobile Phase A to wash away unbound proteins. Monitor the UV signal until it returns to baseline.

-

-

Gradient Elution:

-

Apply a linear gradient of Mobile Phase B to elute the bound protein. For example, a gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The steepness of the gradient can be optimized to achieve the best separation.[16]

-

Alternatively, a step gradient can be used where the concentration of Mobile Phase B is increased in a stepwise manner.

-

-

Data Collection and Analysis:

-

Collect fractions corresponding to the eluted peaks.

-

Analyze the fractions for protein concentration and purity as described in the general protocol.

-

-

Column Re-equilibration:

-

After elution, wash the column with 100% Mobile Phase B for a few column volumes to remove any strongly bound components.

-

Re-equilibrate the column with 100% Mobile Phase A for the next run.

-

Visualizations of Workflows and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of dye-ligand affinity chromatography.

General Workflow of Dye-Ligand Affinity Chromatography

Caption: General workflow of protein purification by dye-ligand affinity chromatography.

Factors Influencing Protein Binding to Dye-Ligands

Caption: Key factors that influence the binding interaction in dye-ligand chromatography.[6]

Decision Tree for Elution Strategy

Caption: A decision-making workflow for selecting an appropriate elution strategy.

Conclusion

Dye-ligand affinity chromatography remains a cornerstone technique in protein purification due to its cost-effectiveness, scalability, and versatility. By understanding the fundamental principles of dye-protein interactions and by systematically optimizing experimental parameters such as dye selection, binding conditions, and elution strategies, researchers can achieve high-purity protein preparations for a wide range of applications in basic research, diagnostics, and the development of therapeutics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for both novice and experienced scientists seeking to implement or refine their use of this powerful purification method.

References

- 1. Performing a Separation or Removal of Albumin with HiTrap® Blue HP and Blue Sepharose 6 Fast Flow [sigmaaldrich.com]

- 2. Isolation of albumin from whole human plasma and fractionation of albumin-depleted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomimetic dyes as affinity chromatography tools in enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. news-medical.net [news-medical.net]

- 6. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iontosorb.cz [iontosorb.cz]

- 8. researchgate.net [researchgate.net]

- 9. Purification of lysozyme from chicken egg white using triazine dye affinity method: Performance evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. ibri.org.in [ibri.org.in]

Methodological & Application

Application Notes: Immobilization of Reactive Green 19 on Sepharose Beads for Affinity Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins and enzymes. This method relies on the specific interaction between proteins and immobilized reactive dyes that act as pseudo-affinity ligands. Reactive Green 19 is a polyaromatic, polychlorotriazinyl reactive dye that is widely used for this purpose. Its chemical structure allows for specific interactions with the binding sites of various proteins, including dehydrogenases, kinases, and lysozyme, through a combination of electrostatic and hydrophobic interactions.[1][2]

The immobilization of this compound onto a solid support, such as sepharose beads, is a critical step in creating a robust and effective affinity matrix. The dichlorotriazine groups on the dye molecule can form stable, covalent ether linkages with the hydroxyl groups on the agarose backbone of sepharose under alkaline conditions. This protocol provides a detailed methodology for the efficient and stable immobilization of this compound on sepharose beads.

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on Sepharose CL-6B

This protocol describes the direct coupling of this compound to the hydroxyl groups of cross-linked sepharose beads. The reaction is based on the nucleophilic substitution of the chlorine atoms on the dye's triazine ring by the activated hydroxyl groups of the agarose matrix under alkaline conditions.

1. Materials and Reagents

| Reagent/Material | Specifications | Vendor Example |

| Sepharose CL-6B | Cross-linked 6% Agarose Beads | Cytiva |

| This compound | Dye Content ≥ 50% | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Reagent | Fisher Scientific |

| Sodium Chloride (NaCl) | ACS Reagent, ≥99.0% | VWR |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Merck |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich |

| Deionized Water (DI H₂O) | Type 1 Ultrapure | Millipore |

2. Equipment

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

pH meter

-

Sintered glass filter funnel (medium porosity)

-

Vacuum flask and vacuum source

-

Shaking incubator or orbital shaker

-

Spectrophotometer (for ligand density determination)

-

Laboratory balance